
ICBA
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Overview
Description
ICBA (Indene-C60 Bisadduct) is a fullerene derivative widely employed as an electron acceptor in organic solar cells (OSCs). Its molecular structure consists of two indene groups attached to a C60 fullerene core via [6,6]-bonds, forming a mixture of 12 trans-configured isomers . Key properties include a higher lowest unoccupied molecular orbital (LUMO) level (-3.7 eV) compared to the benchmark acceptor PCBM ([6,6]-phenyl-C61-butyric acid methyl ester, LUMO: -3.87 eV), which enhances the open-circuit voltage (Voc) of OSCs . This compound’s non-crystallinity and solubility in organic solvents also influence its blend morphology with donor polymers, impacting charge transport and recombination dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICBA involves a one-pot preparation procedure. The optimized conditions for the synthesis include using 1,2,4-trichlorobenzene as the reaction solvent, a temperature of 210°C, a reaction time of 1.5 hours, and a C60-indene molar ratio of 1:40 . The product can be purified through three rounds of column chromatography to achieve high purity levels .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process stability has been verified through gram-scale reactions, ensuring that the optimized preparation method can effectively reduce costs and is suitable for widespread application in the optoelectronic field .
Chemical Reactions Analysis
Types of Reactions: ICBA undergoes various chemical reactions, including chemical substitutions that can modify its electronic properties. These substitutions can significantly alter the dipole moment of this compound, which favors good morphology and charge transport in the active layer .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include electron-releasing or electron-withdrawing groups. The conditions for these reactions typically involve geometry optimizations and electronic structure data obtained by DFT/PBE/6-311G(d,p) calculations .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with varying levels of solubility, better ionization potentials, and electronic levels close to what is considered ideal for improving solar cell efficiency .
Scientific Research Applications
Role of ICBA in Crop Research
The International Center for Biosaline Agriculture (this compound) has leveraged this compound's properties in agricultural research, particularly focusing on developing salt-tolerant crop varieties. The center utilizes advanced genomic techniques to breed quinoa and other crops that can thrive in saline environments, which is critical for food security in arid regions .
Genomic Research and Crop Improvement
- Recent studies have identified key genomic regions associated with desirable traits in quinoa, enabling more efficient breeding programs. The insights gained from this research are expected to enhance crop resilience against climate change and improve nutritional quality .
- Marker-assisted selection techniques are being employed to expedite the development of multiple-stress-tolerant rice genotypes adapted to various environmental conditions .
Summary of Key Findings
The applications of Indene-C60 bisadduct extend beyond photovoltaics into vital areas of agricultural sustainability. Its role as an electron acceptor enhances solar cell efficiency, while its integration into crop research supports efforts to combat food insecurity through innovative breeding practices.
Mechanism of Action
The mechanism of action of ICBA involves its role as an electron acceptor in organic solar cells. By modifying the energies of the frontier electronic levels through chemical substitutions, this compound can increase solubility and improve the morphology of the active layer. This, in turn, enhances the open-circuit voltage and overall efficiency of the solar cells .
Comparison with Similar Compounds
ICBA vs. PCBM
- Advantages of this compound :
- Limitations :
This compound vs. IC70BA
IC70BA (Indene-C70 Bisadduct) shares this compound’s structure but uses a C70 fullerene core, enhancing light absorption in the visible range. However, its LUMO (-3.75 eV) is slightly lower than this compound’s, resulting in marginally reduced Voc. P3HT:IC70BA devices achieve PCEs of ~6.5%, slightly lower than this compound-based cells due to trade-offs between absorption and voltage .
This compound Derivatives
Chemical modifications of this compound (e.g., halogenation, methoxy substitution) tune its electronic properties:
- Dipole Moment : Substitutions like -CN or -CF3 increase dipole moments, improving charge separation and morphology .
- Stability : Brominated this compound derivatives show enhanced photostability, narrowing the gap with PCBM .
Impact of this compound Isomerism
This compound’s 12 isomers exhibit nearly identical LUMO levels (-3.68 to -3.72 eV) but differ in solubility and phase separation behavior . Dominant isomers (e.g., trans-3a, trans-3c, e1) form larger aggregates in polymer blends, reducing charge recombination. Commercial this compound mixtures show consistent isomer ratios, but selective isomer purification could optimize morphology and PCE .
Stability and Practical Considerations
While this compound enhances Voc, its operational stability under light and heat lags behind PCBM. For example:
Biological Activity
The International Center for Biosaline Agriculture (ICBA) is a significant entity in the field of agricultural research, particularly focusing on the challenges posed by saline environments. This article delves into the biological activity associated with this compound's initiatives, particularly regarding biosaline agriculture and its implications for sustainable farming practices.
Overview of this compound's Mission
This compound aims to enhance agricultural productivity in saline environments through research, innovation, and collaboration. The center focuses on developing strategies to improve crop resilience, particularly in arid and semi-arid regions. This includes exploring various agricultural biotechnologies and sustainable practices to address the challenges posed by soil salinity.
Key Research Findings
Recent studies conducted by this compound have highlighted the biological activity of various crops under saline conditions. One notable study investigated the impact of organic amendments on quinoa (var. This compound-Q5) growth and productivity under different salinity levels. The findings indicated that organic amendments significantly improved agro-morphological and productivity parameters compared to untreated controls, demonstrating the potential for enhanced crop yields in saline conditions .
Table 1: Effects of Organic Amendments on Quinoa Growth
Salinity Level (dS·m⁻¹) | Biomass Yield (g/plant) | Seed Yield (g/plant) |
---|---|---|
Control | 50 | 15 |
4 | 45 | 12 |
12 | 30 | 8 |
20 | 20 | 5 |
Case Studies
1. Salinity Management in Uzbekistan
this compound has been actively collaborating with local stakeholders in Uzbekistan to develop sustainable agricultural practices that address salinity issues. Recent initiatives include training farmers on innovative techniques for managing saline soils and enhancing crop resilience through germplasm exchange and capacity building .
2. Use of Biotechnologies
A series of case studies presented by this compound have showcased successful applications of agricultural biotechnologies aimed at improving crop yields for smallholder farmers. These studies emphasize the role of biotechnology in overcoming biological constraints, such as pests and diseases, while also enhancing soil health through improved management practices .
Implications for Sustainable Agriculture
The biological activities promoted by this compound are crucial for advancing sustainable agricultural practices, especially in regions affected by salinity. By focusing on innovative solutions and collaborative research efforts, this compound aims to bolster food security and improve livelihoods in vulnerable communities.
Q & A
Basic Research Questions
Q. What are the primary applications of ICBA in solar cell research, and how do its electronic properties compare to alternatives like PCBM?
this compound (Indene-C60 Bisadduct) is widely studied as an electron-accepting material in organic photovoltaics due to its higher LUMO (lowest unoccupied molecular orbital) energy compared to PCBM ([6,7-phenyl-C61-butyric acid methyl ester]), which enhances open-circuit voltage (VOC) in devices . Experimental data show this compound derivatives exhibit EHOMO (highest occupied molecular orbital) variations of −1.3% to 12.0% and ELUMO variations of −4.0% to 2.5% when chemically modified, impacting exciton dissociation and recombination dynamics . For comparative analysis, researchers should measure device parameters (e.g., VOC, PCE) under standardized illumination and temperature conditions, using PCBM as a baseline .
Q. How does this compound contribute to agricultural research in marginal environments?
this compound (International Center for Biosaline Agriculture) develops drought- and salinity-tolerant crops (e.g., quinoa) through field trials, integrating IoT and drone-based data collection to monitor growth and resource efficiency . Methodologically, researchers should design long-term experiments with control groups, replicate trials ≥3 times, and use GIS-AI platforms for spatial analysis . Cost-benefit analyses of crop yields under varying irrigation regimes (e.g., 35% reduced water use) are critical for validating scalability .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between theoretical and experimental electronic properties of this compound derivatives?
Theoretical calculations (e.g., DFT) often overestimate EHOMO/ELUMO values. To address this, apply empirical scaling factors (SFHOMO = 5.6/5.2; SFLUMO = 3.7/3.8) to adjust computational results, aligning them with experimental data from cyclic voltammetry or UV-Vis spectroscopy . Cross-validate findings with secondary data (e.g., PCBM benchmarks ) and report deviations in supplementary materials .
Q. What experimental designs are optimal for assessing this compound-based polymer solar cell stability under prolonged illumination?
Use accelerated lifetime testing (e.g., ISOS-L-1 protocols) with controlled light intensity (1 sun AM1.5G) and temperature (65°C). Compare degradation rates (T80: time to 80% initial efficiency) of this compound vs. PCBM devices, ensuring replicates (n ≥ 5) and statistical analysis of variance (ANOVA) . Address exciton recombination challenges by pairing this compound with donor materials having complementary EHOMO levels (e.g., P3HT) .
Q. How can contradictions in this compound’s agricultural performance data (e.g., yield variability) be systematically analyzed?
Conduct sensitivity analyses using Monte Carlo simulations to model yield outcomes under stochastic variables (e.g., rainfall, soil salinity) . Pair primary field data with secondary datasets (e.g., this compound’s 2006–2021 quinoa trials ) to identify outliers. Apply mixed-effects regression models to isolate environmental vs. technological factors .
Q. Methodological Guidance
Q. What are best practices for ensuring reproducibility in this compound-related synthesis and characterization?
- Synthesis : Document reaction conditions (solvent purity, temperature, catalyst ratios) in supplementary files, adhering to Beilstein Journal guidelines .
- Characterization : Use ≥2 independent techniques (e.g., NMR, HPLC) for purity verification. For new derivatives, provide crystallographic data or mass spectrometry validation .
- Data Sharing : Deposit raw datasets (e.g., IV curves, spectral scans) in open repositories with DOIs, citing them in the main text .
Q. How should researchers address knowledge gaps in this compound’s application across interdisciplinary studies (e.g., agri-tech vs. materials science)?
- Literature Synthesis : Use systematic review frameworks (PRISMA) to map existing studies, prioritizing peer-reviewed journals over grey literature .
- Collaborative Design : Engage stakeholders (farmers, engineers) early to co-develop hypotheses, ensuring relevance to real-world constraints (e.g., water scarcity) .
Q. Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing contradictory results in this compound-based research?
Apply meta-analysis techniques to aggregate data from multiple studies, weighting results by sample size and experimental rigor . For device efficiency discrepancies, use Bland-Altman plots to visualize agreement between theoretical and empirical PCE values .
Q. How can researchers optimize this compound-related data visualization for clarity and impact?
- Energy Levels : Use Jablonski diagrams to illustrate EHOMO/ELUMO alignment between donor/acceptor materials .
- Field Trial Results : Present time-series yield data with boxplots (median, IQR) and significance annotations (p < 0.05) .
- Device Stability : Plot degradation curves with 95% confidence intervals, highlighting key failure modes (e.g., interfacial delamination) .
Properties
InChI |
InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAMIYWHBVPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C8=C8C6=C6C4=C4C%10=C%11C%12=C%13C%14=C%15C%16=C%17C(=C1C1=C2C2=C%18C%19=C%20C2=C3C8=C2C%20=C(C%10=C26)C2=C%11C3=C%13C%15=C6C%17=C1C%181C6(C3=C2%19)C2CC1C1=CC=CC=C21)C1=C%16C2=C%14C(=C%124)C5=C2C7=C19 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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